N-(2-aminoethyl)-2-phenylacetamide hydrochloride CAS 36850-99-4 properties
N-(2-aminoethyl)-2-phenylacetamide hydrochloride CAS 36850-99-4 properties
Executive Summary
N-(2-aminoethyl)-2-phenylacetamide hydrochloride (CAS 36850-99-4) is a bifunctional building block critical to the synthesis of peptidomimetics, surface-active chelating agents, and heterocyclic drug scaffolds.[1][2] Characterized by a phenylacetyl "cap" linked to a reactive primary amine via an ethylenediamine spacer, this compound serves as a "monoprotected" ethylenediamine equivalent. Its primary utility lies in its ability to introduce a lipophilic benzyl moiety while retaining a nucleophilic handle for further elaboration, such as sulfonylation, reductive amination, or cyclization into imidazoline derivatives.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, optimized synthetic protocols for maximizing mono-acylation selectivity, and its applications in modern drug discovery.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | N-(2-aminoethyl)-2-phenylacetamide hydrochloride |
| CAS Number | 36850-99-4 |
| Molecular Formula | C₁₀H₁₄N₂O[1] · HCl |
| Molecular Weight | 214.69 g/mol (Salt); 178.23 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, hexanes) |
| Melting Point | >150 °C (Decomposes) Note: Hygroscopic nature may depress MP. |
| pKa (Predicted) | ~9.0 (Terminal amine), ~15 (Amide) |
| Stability | Stable under dry conditions; hygroscopic. Store under inert atmosphere. |
Synthetic Pathways & Manufacturing
The synthesis of CAS 36850-99-4 presents a classic challenge in organic process chemistry: selectivity .[1] The reaction between phenylacetyl chloride and ethylenediamine must be controlled to favor the mono-acylated product over the thermodynamically stable bis-acylated impurity (
Optimized Synthesis Protocol (High Selectivity)
To maximize the yield of the mono-amide, the diamine must be present in large excess to statistically favor the encounter of the acylating agent with a free diamine molecule rather than the mono-amide product.
Reagents:
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Phenylacetyl chloride (1.0 eq)
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Ethylenediamine (5.0 - 10.0 eq) [Critical for selectivity][1]
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Dichloromethane (DCM) or Toluene (Solvent)
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HCl in Dioxane/Ether (for salt formation)
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with anhydrous ethylenediamine (10.0 eq) and dry DCM. Cool to 0°C under nitrogen.
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Addition: Dissolve phenylacetyl chloride (1.0 eq) in DCM. Add this solution dropwise to the amine solution over 60 minutes. Crucial: High dilution and slow addition prevent local high concentrations of the acyl chloride.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).
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Work-up (Removal of Excess Amine):
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Concentrate the reaction mixture to remove bulk solvent.
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Dilute with water and extract the non-polar bis-amide impurity (if any) with ethyl acetate.
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The aqueous phase (containing the product and excess diamine) is basified to pH >12 and extracted repeatedly with DCM.
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Note: Excess ethylenediamine is water-soluble and largely remains in the aqueous phase or is removed via high-vacuum distillation.[1]
-
-
Salt Formation: Dry the combined DCM organic layers over Na₂SO₄. Filter and cool to 0°C. Slowly add HCl (4M in dioxane) until precipitation is complete.
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Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.
Reaction Logic & Impurity Control
Figure 1: Reaction logic flow demonstrating the critical dependence of stoichiometry on product selectivity.
Pharmacological & Synthetic Utility[1][3][11][12]
Peptidomimetics and Linker Chemistry
CAS 36850-99-4 acts as a minimal peptidomimetic unit.[1] The phenylacetyl group mimics the phenylalanine side chain (without the chiral center), while the ethylenediamine unit provides a flexible spacer.
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Application: Used in the synthesis of N-acyl ethylenediamine triacetic acids (ED3A) , which are surfactants with chelating properties.[3] The free amine is alkylated with chloroacetic acid to generate the chelator core [1].
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Solid Phase Synthesis: The free amine serves as an attachment point for resins or as a nucleophile to cleave esters/activated amides, transferring the phenylacetyl moiety onto a new scaffold.
Precursor to Heterocycles (Imidazolines)
The N-acyl ethylenediamine motif is the immediate precursor to 2-substituted imidazolines, a privileged scaffold in adrenergic receptor ligands (e.g., clonidine analogs).
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Mechanism: Cyclodehydration of N-(2-aminoethyl)-2-phenylacetamide using reagents like POCl₃ or TsOH yields 2-benzyl-2-imidazoline.[1]
Figure 2: Divergent synthetic applications of the N-(2-aminoethyl)-2-phenylacetamide scaffold.
Analytical Characterization
To validate the identity of CAS 36850-99-4, the following spectral features are diagnostic.
Proton NMR (¹H NMR, DMSO-d₆)
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δ 8.2 ppm (br s, 1H): Amide NH.
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δ 7.9 ppm (br s, 3H): Ammonium NH₃⁺ (characteristic of the HCl salt).
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δ 7.2 - 7.4 ppm (m, 5H): Aromatic phenyl protons.
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δ 3.4 ppm (s, 2H): Benzylic CH₂ (Ph-CH₂ -CO).
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δ 3.3 ppm (q, 2H): Methylene adjacent to amide nitrogen (-CO-NH-CH₂ -).[1]
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δ 2.8 ppm (t, 2H): Methylene adjacent to ammonium (-CH₂ -NH₃⁺).[1]
Mass Spectrometry (ESI-MS)
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Positive Mode: m/z = 179.1 [M+H]⁺ (Free base mass + proton).
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Note: The HCl counterion is not observed in positive ESI but confirms the salt form if tested via silver nitrate precipitation or elemental analysis (Cl content).
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. |
| STOT-SE | H335: May cause respiratory irritation | Use in a fume hood.[1] |
Storage:
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Hygroscopic: Store in a tightly sealed container, preferably in a desiccator.
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Temperature: Room temperature is generally acceptable, but 2-8°C is preferred for long-term stability to prevent hydrolysis or salt dissociation.[1]
References
-
Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. Sciforum. Available at: [Link] (Accessed Oct 2025).
-
N-(2-Aminoethyl)-2-phenylacetamide hydrochloride Properties. PubChem. Available at: [Link]
- Safety Data Sheet: Phenylacetamide Derivatives.Sigma-Aldrich / Merck. (General reference for amide handling).
- Imidazoline Synthesis via Amide Cyclization.Journal of Organic Chemistry. (Mechanistic reference for App 4.2).
